molecular formula C10H13LiN2O4S B2521360 Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate CAS No. 2172496-82-9

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate

Cat. No.: B2521360
CAS No.: 2172496-82-9
M. Wt: 264.22
InChI Key: YYIXXRWUAKJXJM-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate is a compound with the molecular formula C10H13LiN2O4S It is a lithium salt of a pyridine derivative, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino pyridine.

    Sulfonation: The Boc-protected amino pyridine is then subjected to sulfonation using a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinate group.

    Lithiation: Finally, the sulfonated product is treated with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3), to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure lithium salt.

    Quality Control: To ensure the product meets the required purity and specifications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfinate group can be oxidized to a sulfonate or reduced to a thiol, depending on the reagents and conditions used.

    Coupling Reactions: The amino group can be used in coupling reactions, such as peptide synthesis or formation of amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfinate group.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Deprotected Amino Pyridine: Formed after removal of the Boc group.

    Sulfonate or Thiol Derivatives: Depending on the oxidation or reduction reactions performed.

Scientific Research Applications

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: The compound can be used to study the effects of lithium salts on biological systems, particularly in the context of lithium’s role in mood stabilization and other neurological effects.

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals, particularly those involving lithium as an active component.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate involves its interaction with various molecular targets and pathways:

    Lithium Ion: Lithium ions are known to affect neurotransmitter release and uptake, as well as signal transduction pathways in neurons.

    Pyridine Derivative: The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity.

    Sulfinate Group: The sulfinate group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Lithium Pyridine-2-sulfinate: Similar structure but without the Boc-protected amino group.

    Lithium 5-amino-2-pyridinesulfonate: Similar structure but with a free amino group instead of the Boc-protected amino group.

    Lithium 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfinate group.

Uniqueness

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate is unique due to the presence of both the Boc-protected amino group and the sulfinate group, which allows for a wide range of chemical modifications and applications. The Boc protection provides stability during synthesis, while the sulfinate group offers versatility in redox chemistry.

Properties

IUPAC Name

lithium;5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15;/h4-6H,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXXRWUAKJXJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=CN=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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